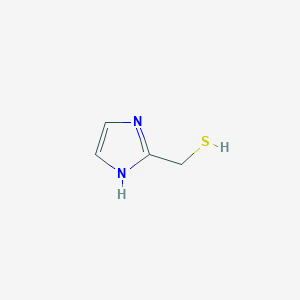

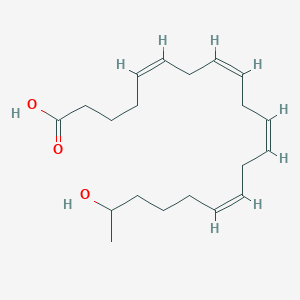

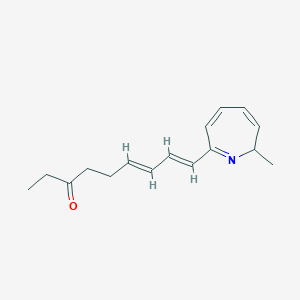

![molecular formula C24H39NO5S B1260363 1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity. It belongs to the benzomorphan family and was initially developed as an opioid analgesic for the treatment of postoperative pain . Despite its promising pharmacological profile, development was ceased after phase II clinical trials, and it was never marketed .

Métodos De Preparación

The synthesis of tonazocine mesylate involves several key steps:

Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.

Cyclization: The intermediate is cyclized using hydrofluoric acid to yield ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.

Acylation: This compound is acylated with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran to form the corresponding acyl derivative.

Reductive Ring Opening: The acyl derivative undergoes reductive ring opening with formic acid in refluxing mesitylene to produce 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.

Demethylation and Mesylation: Finally, the compound is demethylated with 48% hydrobromic acid and treated with methanesulfonic acid to yield tonazocine mesylate.

Análisis De Reacciones Químicas

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions: Reagents such as hydrobromic acid, methanesulfonic acid, and formic acid are commonly used in its reactions.

Aplicaciones Científicas De Investigación

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid has been explored for various scientific research applications:

Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of benzomorphan derivatives.

Biology: The compound is used to investigate the role of delta-opioid receptors in biological systems.

Medicine: Although not marketed, it has been studied for its potential as an analgesic with fewer side effects compared to traditional opioids.

Industry: Its unique pharmacological profile makes it a candidate for developing new pain management therapies

Mecanismo De Acción

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid exerts its effects primarily through interaction with opioid receptors:

Delta-Opioid Receptors: It acts as a partial agonist, enhancing dopaminergic function and potentially offering antiparkinsonian effects.

Mu-Opioid Receptors: It functions as an antagonist, which may reduce the risk of typical opioid side effects such as respiratory depression.

Kappa-Opioid Receptors: It has weak agonist activity, which may contribute to its analgesic properties

Comparación Con Compuestos Similares

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is compared with other benzomorphan derivatives such as:

Zenazocine: Another benzomorphan with similar opioid receptor activity but different pharmacokinetic properties.

Pentazocine: A well-known benzomorphan used clinically, which has a different balance of agonist and antagonist activities at opioid receptors.

Butorphanol: A mixed agonist-antagonist opioid with a different receptor binding profile

This compound stands out due to its unique combination of partial delta-opioid agonism and mu-opioid antagonism, offering a potentially safer analgesic profile.

Propiedades

Fórmula molecular |

C24H39NO5S |

|---|---|

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23+;/m1./s1 |

Clave InChI |

CQSTVPYARYSBNS-FMVQVTEISA-N |

SMILES isomérico |

CCCCCC(=O)CC[C@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

SMILES canónico |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

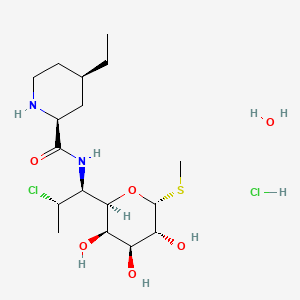

![6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)](/img/structure/B1260281.png)

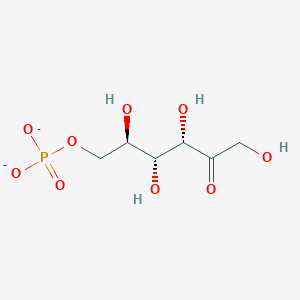

![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)

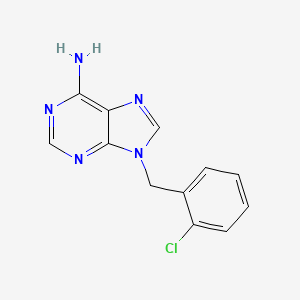

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)

![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)